molecular formula C17H15N3O3 B2521003 N-[(2-methyl-1H-indol-5-yl)methyl]-4-nitrobenzamide CAS No. 852136-54-0

N-[(2-methyl-1H-indol-5-yl)methyl]-4-nitrobenzamide

Cat. No.: B2521003
CAS No.: 852136-54-0
M. Wt: 309.325
InChI Key: VATJQZFILHMIIW-UHFFFAOYSA-N
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Description

N-[(2-methyl-1H-indol-5-yl)methyl]-4-nitrobenzamide is a synthetic organic compound of significant interest in medicinal chemistry and biochemical research. This molecule features a benzamide core functionalized with a nitro group at the para position, which is linked to a 2-methyl-1H-indole moiety via a methylene bridge. The indole structure is a prominent heterocyclic scaffold widely found in biologically active compounds and pharmaceuticals . While specific biological data for this compound is not currently available in the scientific literature, its structure suggests potential as a valuable intermediate or lead compound in drug discovery. Research on analogous indole-based benzamide derivatives has demonstrated a range of pharmacological activities. For instance, closely related compounds have been identified as potent and selective agonists for serotonin (5-HT) receptors, indicating potential utility in neuroscience research, particularly in the study of migraine therapy . Other structural analogs have been explored for their antiproliferative and cytotoxic effects, positioning them as candidates in anticancer research . The presence of the nitro group also offers a handle for further chemical modification, making this compound a versatile building block for the synthesis of more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[(2-methyl-1H-indol-5-yl)methyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-11-8-14-9-12(2-7-16(14)19-11)10-18-17(21)13-3-5-15(6-4-13)20(22)23/h2-9,19H,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATJQZFILHMIIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methyl-1H-indol-5-yl)methyl]-4-nitrobenzamide typically involves the following steps:

    Formation of the Indole Derivative: The indole derivative can be synthesized through various methods, including the Fischer indole synthesis or the Bartoli indole synthesis.

    Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction, typically using an amine and an acid chloride or anhydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methyl-1H-indol-5-yl)methyl]-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Amino derivatives of the benzamide moiety.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

N-[(2-methyl-1H-indol-5-yl)methyl]-4-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-methyl-1H-indol-5-yl)methyl]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various enzymes and receptors, leading to biological effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

Key structural analogs include:

Compound Name Substituent Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
N-[(2-Methyl-1H-indol-5-yl)methyl]-4-nitrobenzamide 2-Methylindolylmethyl ~325.3* Not reported Nitrobenzamide, Indole
N-(3-Chlorophenethyl)-4-nitrobenzamide 3-Chlorophenethyl 305.7 147–149 Nitrobenzamide, Chlorophenyl
N-(2,2-Diphenylethyl)-4-nitrobenzamide 2,2-Diphenylethyl 347.4 Not reported Nitrobenzamide, Diphenyl
N-(4-Nitrobenzamide)-N-(2-Methoxy-phenyl)-4-bromo-benzamide Methoxyphenyl, Bromophenyl ~430.3* 139–142 Nitrobenzamide, Bromophenyl

*Calculated based on structural formula.

  • Substituent Effects: Indole vs. Chlorophenyl/Diphenyl: The 2-methylindole group may improve blood-brain barrier penetration compared to bulkier diphenyl or chlorophenyl groups, leveraging indole’s prevalence in CNS-targeting drugs .

Mass Spectrometric Fragmentation Patterns

The 4-nitrobenzamide core generates characteristic fragments across analogs:

  • Pathway 1 (NH–C(O) cleavage) : Produces (4-nitrobenzylidyne)oxonium cation (m/z 150) and indole-derived cations (e.g., m/z 103 for chlorophenethyl analogs via HCl elimination) .
  • Pathway 2 (N–C bond cleavage) : Yields 4-nitrobenzamidic cation (m/z 167) and substituent-specific ions (e.g., m/z 139 for chlorophenethyl derivatives) .
  • Indole-Specific Pathways : The 2-methylindole group may undergo ring-opening or radical rearrangements, distinct from phenyl/diphenyl analogs .

Biological Activity

N-[(2-methyl-1H-indol-5-yl)methyl]-4-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, synthesis, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

This compound features an indole moiety linked to a nitro-substituted benzamide. Its molecular formula is C12H12N2O3C_{12}H_{12}N_2O_3, with a molecular weight of approximately 232.24 g/mol. The compound's structure is pivotal in determining its biological activity, particularly in anticancer and antimicrobial applications.

Anticancer Properties

Research indicates that compounds related to this compound exhibit anticancer properties. Similar indole derivatives have been shown to induce apoptosis in cancer cells by interacting with key proteins involved in cell cycle regulation and apoptosis pathways. For instance, studies have demonstrated that certain indole compounds can inhibit the growth of various cancer cell lines through mechanisms involving the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.

Antimicrobial Effects

The compound also shows antimicrobial potential, which is characteristic of many indole derivatives. The presence of the nitro group is known to enhance the antimicrobial activity by disrupting bacterial cell wall synthesis and function. In vitro studies have reported that related compounds demonstrate activity against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of efficacy.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the indole or benzamide moieties can significantly affect potency and selectivity against specific biological targets. For example, variations in the position of the nitro group or substituents on the indole ring can lead to changes in pharmacokinetics and bioavailability.

Case Studies

  • In Vitro Studies : A study evaluated several indole derivatives, including this compound, for their cytotoxic effects on cancer cell lines. Results indicated that this compound significantly reduced cell viability in a dose-dependent manner, with IC50 values comparable to established chemotherapeutics .
  • Mechanistic Insights : Further investigations into the mechanism of action revealed that this compound induces apoptosis through mitochondrial pathways, characterized by increased levels of cytochrome c release and activation of caspases .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
4-chloro-N-[ (2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamideSimilar benzamide core with a different substitution patternEnhanced anticancer activity
N-(3-fluorophenyl)-N'-(2-methylindolyl)ureaUrea instead of amide linkagePotentially different biological effects
4-chloro-N-(2-methylindolyl)-3-sulphamoylbenzamideSulphamoyl substitutionIncreased solubility and bioactivity

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-[(2-methyl-1H-indol-5-yl)methyl]-4-nitrobenzamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via the Schotten-Baumann reaction, where 4-nitrobenzoyl chloride reacts with a substituted indolemethylamine (e.g., 2-methyl-1H-indol-5-ylmethanamine). Key steps include:

  • Dissolving the amine in dichloromethane and adding acyl chloride stoichiometrically.

  • Using triethylamine (1.5 mmol excess) as a base to neutralize HCl byproducts.

  • Reaction monitoring via TLC (e.g., chloroform/diethyl ether/hexane = 6:3:1, Rf ~0.5) .

  • Purification via short-column chromatography (neutral Al₂O₃) yields >90% pure product.

  • Optimization : Adjust solvent polarity, base strength (e.g., DMAP for catalysis), or microwave-assisted synthesis to reduce reaction time.

    • Table 1 : Reaction Parameters and Yield
Amine:Acyl Chloride RatioSolventBaseYield (%)
1:1DCMTEA90
1:1.2THFDMAP85

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers expect?

  • Methodology :

  • ¹H/¹³C NMR :
  • Aromatic protons (δ 7.2–8.4 ppm) and indole NH (δ ~10.5 ppm).
  • Nitrobenzamide carbonyl (C=O at δ ~165 ppm in ¹³C NMR) .
  • HRMS : Confirm molecular ion [M+H]⁺ (e.g., m/z calculated for C₁₈H₁₆N₃O₃: 322.1192; observed: 322.1189, Δm = -0.93 ppm) .
  • UV-Vis : λmax ~239 nm (ε ~14,100 M⁻¹cm⁻¹) and 290 nm (ε ~11,700 M⁻¹cm⁻¹) due to nitro-aromatic conjugation .

Advanced Research Questions

Q. How do structural modifications (e.g., chloro/nitro substituents) influence the compound’s biological activity and stability?

  • Methodology :

  • Chloro Substituents : Enhance lipophilicity and receptor binding (e.g., neurokinin-2 antagonism in analogs) .

  • Nitro Group : Increases electrophilicity but raises mutagenicity concerns. Assess via Ames test (nitroreductase-mediated mutagenicity) .

  • Stability Studies :

  • Perform LC-MS under physiological pH (7.4) to track degradation (e.g., nitro reduction to amine).

  • Use accelerated stability testing (40°C/75% RH) to predict shelf life .

    • Table 2 : Substituent Effects on Bioactivity
SubstituentLogPIC₅₀ (μM)Notes
-NO₂2.10.8High mutagenicity risk
-Cl2.80.5Improved receptor affinity

Q. How can conflicting fragmentation patterns in mass spectrometry data be resolved for this compound?

  • Methodology :

  • ESI-MS/MS : Observe dominant fragments (e.g., m/z 150 from (4-nitrobenzylidyne)oxonium cation vs. m/z 167 from amide bond cleavage) .
  • Isotopic Labeling : Use deuterated solvents (DMSO-d₆) to distinguish protonation sites.
  • Computational Modeling : Compare experimental fragments with DFT-calculated pathways (e.g., Gaussian 16 at B3LYP/6-31G* level) .

Q. What experimental designs are recommended to assess the compound’s neurotropic vs. antitumor potential?

  • Methodology :

  • In Vitro Assays :
  • Neurotropic Activity : Measure serotonin/dopamine receptor binding (radioligand displacement assays, e.g., 5-HT₁F IC₅₀) .
  • Antitumor Screening : Use MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a positive control .
  • In Vivo Models :
  • Zebrafish larvae for neuroactivity (locomotor response).
  • Xenograft mice for tumor growth inhibition .

Data Interpretation & Contradictions

Q. How can researchers reconcile discrepancies in reported biological activities of structurally similar nitrobenzamides?

  • Methodology :

  • Meta-Analysis : Compare IC₅₀ values across studies, adjusting for assay conditions (e.g., cell type, incubation time).
  • SAR Studies : Systematically vary substituents (e.g., indole vs. benzothiazole) to isolate pharmacophores.
  • Docking Simulations : Use AutoDock Vina to predict binding modes to target proteins (e.g., 5-HT receptors vs. tubulin) .

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